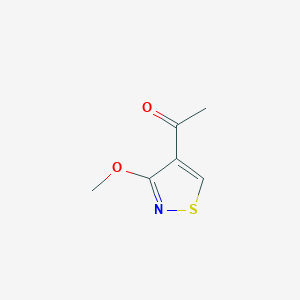![molecular formula C20H17ClN4O2 B3006809 4-(2-chlorobenzyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 892307-28-7](/img/structure/B3006809.png)
4-(2-chlorobenzyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a pyrazolo[4,3-d]pyrimidine derivative. Pyrazolo[4,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are known to exhibit a wide range of biological activities, including antitubercular properties .
Synthesis Analysis
The synthesis of pyrazolo[4,3-d]pyrimidine derivatives often involves the use of microwave techniques . The specific synthesis pathway for this compound would depend on the starting materials and the specific substitutions on the pyrazolo[4,3-d]pyrimidine core .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-d]pyrimidine core, with a 2-chlorobenzyl group, a methyl group, and a 4-methylphenyl group attached at specific positions. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the pyrazolo[4,3-d]pyrimidine core and the attached groups. Reactions at the benzylic position are common and could involve processes such as free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobenzyl and methylphenyl groups could impact its lipophilicity, which is an important property in drug design .Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-methyl-6-(4-methylphenyl)pyrazolo[4,3-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c1-13-7-9-15(10-8-13)25-19(26)18-17(11-22-23(18)2)24(20(25)27)12-14-5-3-4-6-16(14)21/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXOTHRLUUYFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=NN3C)N(C2=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorobenzyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

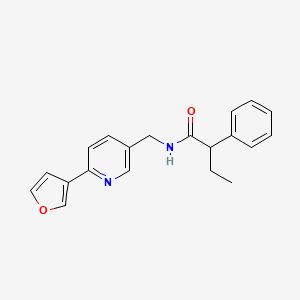
![2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B3006730.png)
![Methyl 5-[(4-methylbenzoyl)amino]-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B3006732.png)


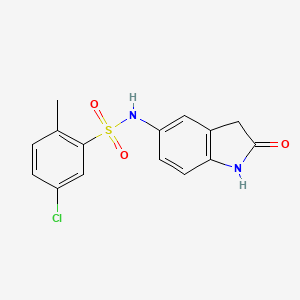
![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B3006739.png)
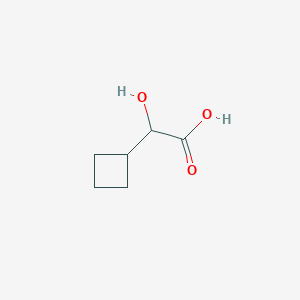
![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B3006742.png)
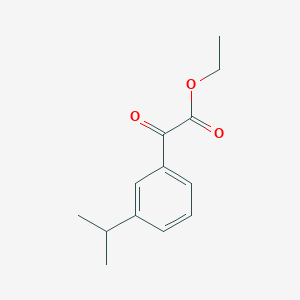
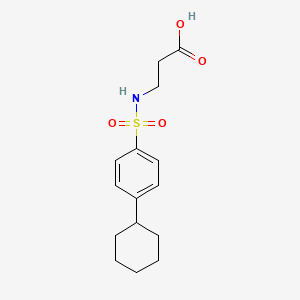
![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3006747.png)
![5H,6H,7H-cyclopenta[c]pyridin-4-amine](/img/structure/B3006748.png)
